Product packaging for 7-Fluorobenzo[a]pyrene(Cat. No.:CAS No. 71511-38-1)

7-Fluorobenzo[a]pyrene

Cat. No.: B1197169
CAS No.: 71511-38-1
M. Wt: 270.3 g/mol
InChI Key: QLWASAJNCFHPGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluorobenzo[a]pyrene (CAS 71511-38-1) is a fluorinated derivative of the well-studied polycyclic aromatic hydrocarbon (PAH) Benzo[a]pyrene (BaP). With the molecular formula C 20 H 11 F and a molecular weight of 270.30 g/mol, this compound is a critical tool in metabolic and carcinogenicity studies . Its primary research value lies in its use as a molecular probe to investigate the mechanisms of metabolic activation and the pathways of carcinogenesis for PAHs . Studies have demonstrated that the introduction of a fluorine atom at the 7-position of Benzo[a]pyrene significantly alters its biological activity. Research has shown that this compound lacks significant tumor-initiating activity in mouse skin models, in stark contrast to the potent carcinogenicity of the parent compound, Benzo[a]pyrene . This is because the fluorine substituent blocks the formation of the 7,8-dihydrodiol metabolite, thereby inhibiting the classical "bay-region" diol-epoxide metabolic pathway that is responsible for the DNA-binding and mutagenic activity of BaP . Consequently, this compound is instrumental in refuting the diol-epoxide theory of carcinogenesis for certain tissues and helps researchers explore alternative metabolic activation pathways, such as one-electron oxidation leading to radical cation formation . This compound is supplied as a high-purity solid for research purposes. It is intended for use in laboratory studies only and is classified as For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H11F B1197169 7-Fluorobenzo[a]pyrene CAS No. 71511-38-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71511-38-1

Molecular Formula

C20H11F

Molecular Weight

270.3 g/mol

IUPAC Name

7-fluorobenzo[a]pyrene

InChI

InChI=1S/C20H11F/c21-18-6-2-5-15-16-10-9-13-4-1-3-12-7-8-14(11-17(15)18)20(16)19(12)13/h1-11H

InChI Key

QLWASAJNCFHPGV-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC=C5F)C=C2

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC=C5F)C=C2

Other CAS No.

71511-38-1

Synonyms

7-fluorobenzo(a)pyrene

Origin of Product

United States

Synthetic Methodologies for 7 Fluorobenzo a Pyrene and Its Structural Analogues

Regiospecific Synthesis Approaches of Fluorinated Benzo[a]pyrene (B130552) Isomers

The regiospecific synthesis of fluorinated benzo[a]pyrene isomers is a complex challenge that requires precise control over the introduction of the fluorine substituent. Researchers have developed various multi-step strategies to achieve this, often starting from smaller, more readily available fluorinated precursors. While a direct and detailed synthetic protocol for 7-Fluorobenzo[a]pyrene is not extensively documented in publicly available literature, the synthesis of its structural analogues provides significant insight into the potential methodologies that could be adapted for its preparation.

For instance, the synthesis of 8-fluorobenzo[a]pyrene (B1203629) and 9-fluorobenzo[a]pyrene (B1198384) has been reported through a multi-step sequence starting from fluorinated phthalide (B148349) derivatives. nih.gov This approach involves the condensation of a lithiated fluorophenyl oxazoline (B21484) with a naphthaldehyde, followed by hydrolysis, cyclization, and a series of subsequent reactions to build the benzo[a]pyrene core. nih.gov The key to this regiospecificity lies in the careful selection of the starting materials and the controlled cyclization reactions.

Another example is the synthesis of 4,5-difluorobenzo[a]pyrene , which was achieved by fluorinating benzo[a]pyrene-4,5-dione (B110918) with dimethylaminosulfur trifluoride (DAST). acs.org This method, however, targets the K-region of the molecule and is not directly applicable to the synthesis of the 7-fluoro isomer.

The synthesis of 6-fluoro-benzo[a]pyrene has been accomplished through a hydroxyl-directed regioselective functionalization of a substituted pyrene (B120774). nih.govepa.gov This strategy involves the bromination of 7,8,9,10-tetrahydrobenzo[a]pyren-7-ol, where the hydroxyl group directs the regioselectivity of the bromination. nih.govepa.gov Subsequent steps, including dehydration, bromine-lithium exchange, and quenching with an electrophilic fluorine source, lead to the desired 6-fluoro derivative. nih.govepa.gov This approach highlights the importance of directing groups in achieving regiospecificity in complex aromatic systems.

A general overview of the synthetic approaches for various fluorinated benzo[a]pyrene isomers is presented in the table below.

Fluorinated Benzo[a]pyrene IsomerSynthetic ApproachKey Features
4,5-Difluorobenzo[a]pyrene Fluorination of benzo[a]pyrene-4,5-dione with DAST. acs.orgTargets the K-region of the benzo[a]pyrene core.
6-Fluorobenzo[a]pyrene Hydroxyl-directed regioselective bromination of a tetrahydrobenzo[a]pyren-7-ol derivative, followed by fluorine introduction. nih.govepa.govUtilizes a directing group to control the position of fluorination.
8-Fluorobenzo[a]pyrene Multi-step synthesis starting from a fluorinated phthalide precursor. nih.govBuilds the fluorinated aromatic system from smaller, functionalized building blocks.
9-Fluorobenzo[a]pyrene Similar multi-step approach as the 8-fluoro isomer, but with different starting materials to achieve the desired regiochemistry. nih.govDemonstrates the versatility of building-block approaches for accessing different isomers.

Stereochemical Control in the Preparation of Dihydrodiol and Diol-Epoxide Metabolite Precursors

The metabolic activation of benzo[a]pyrene to its ultimate carcinogenic form involves the formation of dihydrodiol and diol-epoxide metabolites. The stereochemistry of these metabolites plays a crucial role in their biological activity. Therefore, the stereoselective synthesis of these precursors is of paramount importance for mechanistic studies.

A significant achievement in this area is the synthesis of the (±)-trans-7,8-Dihydrodiol of 6-Fluoro-benzo[a]pyrene. nih.govepa.gov This synthesis provides a clear example of how stereochemical control can be exerted during the preparation of these critical metabolite precursors. The key steps in this synthesis involve:

Regioselective Bromination: As mentioned earlier, the synthesis starts with the hydroxyl-directed bromination of 7,8,9,10-tetrahydrobenzo[a]pyren-7-ol. nih.govepa.gov

Introduction of Fluorine: The bromo-derivative is then converted to the 6-fluoro analogue. nih.govepa.gov

trans-Dihydroxylation: A Prévost reaction on the 7,8-double bond is employed to introduce the two hydroxyl groups in a trans configuration. nih.gov This step is crucial for establishing the desired stereochemistry of the dihydrodiol.

Aromatization: The final step involves the introduction of the 9,10-double bond to restore the aromaticity of the benzo[a]pyrene ring system. nih.gov

The resulting racemic trans-7,8-dihydrodiol can then be resolved into its individual enantiomers using chiral high-performance liquid chromatography (HPLC). nih.gov The absolute configurations of the separated enantiomers can be determined by spectroscopic methods, such as circular dichroism (CD), by comparison with metabolically produced standards. nih.gov

While the synthesis of the dihydrodiol and diol-epoxide precursors of this compound has not been explicitly detailed, the methodology developed for the 6-fluoro analogue provides a robust template for such a synthesis. The principles of directed reactions and stereocontrolled transformations would be directly applicable. The ultimate goal of these synthetic efforts is to produce the specific diol-epoxide isomers, such as (+)-7β,8α-dihydroxy-9α,10α-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene, which has been shown to be exceptionally tumorigenic. nih.gov The metabolism of benzo[a]pyrene to its carcinogenic diol epoxide involves a series of enzymatic reactions, and the synthesis of fluorinated analogues allows for a detailed investigation of these pathways. wikipedia.org

Preparation of Isotopically Labeled Fluorobenzo[a]pyrene Derivatives for Mechanistic Studies

Isotopically labeled compounds are indispensable tools for a wide range of mechanistic studies in chemistry and biology. In the context of fluorinated benzo[a]pyrenes, the introduction of isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or fluorine-18 (B77423) (¹⁸F) can provide valuable insights into reaction mechanisms, metabolic pathways, and the fate of these compounds in biological systems.

Deuterium Labeling: Deuterium-labeled PAHs are often used as internal standards in quantitative analysis and to probe kinetic isotope effects in metabolic studies. The synthesis of deuterated compounds can be achieved through various methods, including acid- or base-catalyzed H/D exchange reactions, or by using deuterated reagents and building blocks in a multi-step synthesis.

Carbon-13 Labeling: ¹³C-labeling is particularly useful for nuclear magnetic resonance (NMR) spectroscopic studies to elucidate molecular structures and reaction pathways. The introduction of ¹³C can be accomplished by employing ¹³C-labeled starting materials in the synthetic sequence. Cambridge Isotope Laboratories, for example, provides a range of ¹³C-labeled PAH standards, which underscores the importance of these compounds in research. isotope.com

Fluorine-18 Labeling: The radioisotope ¹⁸F is a positron emitter and is widely used in positron emission tomography (PET) imaging. The development of methods for ¹⁸F-labeling of fluorinated PAHs could enable in vivo imaging studies to track the distribution and metabolism of these compounds in real-time. A novel method for the radiolabeling of perfluorinated alkyl substances (PFAS) with fluorine-18 has been developed, which could potentially be adapted for the labeling of fluorinated PAHs. This method offers a rapid and efficient way to introduce ¹⁸F into fluorinated molecules.

The use of isotopically labeled substrates in combination with techniques like mass spectrometry and NMR spectroscopy allows researchers to follow the transformation of these molecules and identify the resulting metabolites, providing crucial data for understanding their biological effects. nih.gov

Enzymatic Biotransformation and Metabolic Activation Pathways of 7 Fluorobenzo a Pyrene

Cytochrome P450-Mediated Metabolism of Fluorinated Benzo[a]pyrenes

The cytochrome P450 (P450) mixed-function oxidase system is the primary enzymatic machinery responsible for the initial metabolism of BaP and its derivatives. iarc.frnih.gov Fluoro-substitution on the BaP molecule has been instrumental in probing the mechanisms of P450-catalyzed oxygen transfer. nih.govtandfonline.com Studies using various fluorinated isomers, such as 1-FBP, 3-FBP, and 6-FBP, have helped to elucidate the complex pathways of metabolic activation. nih.govtandfonline.com The metabolism of 7-FBP provides specific insights, particularly by demonstrating how substitution in the bay region affects the well-established metabolic activation pathways of the parent compound, BaP. nih.gov

The metabolism of benzo[a]pyrene (B130552) typically involves the formation of several classes of metabolites, including dihydrodiols, phenols, and quinones. iarc.frnih.govcapes.gov.br Dihydrodiols are formed via a two-step process involving P450-catalyzed epoxidation followed by enzymatic hydrolysis by epoxide hydrolase. cohlife.orgwikipedia.org One of the most critical metabolites in the carcinogenic pathway of BaP is the benzo[a]pyrene-7,8-dihydrodiol, a precursor to the ultimate carcinogenic bay-region diol-epoxides. nih.govwikipedia.org

However, in the case of 7-Fluorobenzo[a]pyrene, hepatic metabolism studies revealed that a 7,8-dihydrodiol was not detected as a metabolite. nih.gov This finding is significant as it indicates that the fluorine atom at the 7-position effectively blocks the formation of the proximate carcinogen, 7,8-dihydrodiol. nih.gov Consequently, the primary metabolic pathway known to be responsible for the tumorigenic activity of benzo[a]pyrene is obstructed in 7-FBP. nih.gov While other fluorinated isomers like 9-fluorobenzo[a]pyrene (B1198384) do form 7,8-dihydrodiols, the substitution at the 7-position specifically prevents this crucial metabolic step. nih.gov

Another major class of BaP metabolites consists of quinones, specifically benzo[a]pyrene-1,6-dione, benzo[a]pyrene-3,6-dione, and benzo[a]pyrene-6,12-dione. nih.govcapes.gov.brnih.gov These are typically formed via the autoxidation of phenolic metabolites, such as 6-hydroxybenzo[a]pyrene (B1212588) (6-OHBP). nih.govcohlife.org Studies on fluorinated BaP isomers have been essential in proving that the formation of these quinones arises from an initial one-electron oxidation of the parent compound to its radical cation. nih.govcapes.gov.br

For instance, the metabolism of 6-FBP by rat liver microsomes yields the same three BaP quinones as the metabolism of BaP itself. nih.gov The displacement of the fluoro substituent from the C-6 position is consistent only with a mechanism involving a radical cation intermediate. nih.govnih.gov Similarly, the metabolism of 1-FBP and 3-FBP leads to the formation of BaP-1,6-dione and BaP-3,6-dione, respectively, through the removal of the fluoride (B91410) ion. nih.govtandfonline.comtandfonline.com This provides strong evidence that the formation of the corresponding phenols (1-OHBP and 3-OHBP) also proceeds via a one-electron oxidation pathway. nih.govtandfonline.com

Metabolic Quinone Formation from Fluorinated Benzo[a]pyrene Isomers
SubstrateKey Quinone Metabolite(s)Mechanism IndicationReference
1-Fluorobenzo[a]pyreneBenzo[a]pyrene-1,6-dioneOne-electron oxidation with F- displacement nih.govtandfonline.com
3-Fluorobenzo[a]pyreneBenzo[a]pyrene-3,6-dioneOne-electron oxidation with F- displacement nih.govtandfonline.com
6-Fluorobenzo[a]pyreneBenzo[a]pyrene-1,6-, 3,6-, and 6,12-dionesOne-electron oxidation with F- displacement nih.govnih.gov

The use of fluorinated benzo[a]pyrenes has been pivotal in deciphering the mechanism of oxygen transfer catalyzed by cytochrome P450. nih.gov The central finding is that for substrates that are good electron donors like BaP, metabolism can be initiated by the abstraction of a single electron by the activated P450 enzyme to form a radical cation (BP•+). nih.govcohlife.org

This one-electron oxidation mechanism is strongly supported by metabolic studies of 1-FBP, 3-FBP, and 6-FBP. nih.govtandfonline.comnih.gov The formation of BaP quinones from these substrates, which requires the displacement of a stable fluorine atom, can only be explained by an initial one-electron oxidation. nih.govnih.gov Following the formation of the radical cation, a nucleophilic oxygen atom is transferred from the enzyme's iron-oxo complex to the most electropositive carbon atoms of the radical cation. nih.govcohlife.org For BaP, these positions are C-6, C-1, and C-3, leading to the formation of the corresponding phenols (which can autoxidize to quinones), or to the most electropositive double bonds (4,5-, 7,8-, and 9,10-) to form epoxides. nih.gov The study of 7-FBP contributes to this understanding by showing that substitution at a key position can completely halt a major metabolic route, namely the 7,8-epoxidation-hydrolysis pathway. nih.gov

The enzymatic reactions catalyzed by cytochrome P450 and epoxide hydrolase are often highly stereoselective, producing specific enantiomers of dihydrodiol metabolites. nih.gov For benzo[a]pyrene, metabolism predominantly forms the (-)-7R,8R-dihydrodiol. nih.gov

The study of fluorinated analogs has shown that the position of the fluorine atom can influence the stereochemical outcome of the metabolism. For example, the metabolism of 9-fluorobenzo[a]pyrene yields optically active trans-4,5- and trans-7,8-dihydrodiols, with the major enantiomers having an R,R absolute configuration. tandfonline.com Similarly, studies on other halogenated PAHs, such as 7-bromobenz[a]anthracene, also show a preference for the formation of R,R-dihydrodiols. psu.edu However, for this compound, the analysis of stereoselectivity in the formation of the 7,8-dihydrodiol is precluded because this metabolite is not detectably formed. nih.gov This blockage highlights the profound directive effect of the fluorine substituent at the C-7 position on the initial P450-mediated epoxidation.

Peroxidase-Catalyzed Oxidation Mechanisms

In addition to cytochrome P450, peroxidases such as horseradish peroxidase (HRP) and prostaglandin (B15479496) H synthase (PHS) can also catalyze the oxidation of PAHs. nih.gov These enzymes are known to mediate one-electron oxidations. nih.gov

Horseradish peroxidase is a metalloenzyme that catalyzes the oxidation of various substrates using hydrogen peroxide. biocompare.comsigmaaldrich.com Studies involving HRP have provided complementary evidence for the one-electron oxidation mechanism in PAH metabolism. When benzo[a]pyrene and 6-fluorobenzo[a]pyrene were metabolized by HRP, the only products formed were the three BaP quinones (1,6-, 3,6-, and 6,12-diones). nih.gov

The fact that 6-FBP was metabolized to the same extent and produced the same proportion of quinones as BaP itself strongly supports a mechanism where the initial step is the removal of one electron to form a radical cation, leading to the subsequent displacement of the fluorine atom. nih.gov Similarly, HRP-catalyzed metabolism of 1-FBP and 3-FBP produced BP-1,6-dione and BP-3,6-dione, respectively. tandfonline.comtandfonline.com These results demonstrate that peroxidases, like cytochrome P450, can activate PAHs through a one-electron oxidation pathway to generate radical cations, which then lead to stable metabolites like quinones. nih.govtandfonline.com

Products of Horseradish Peroxidase (HRP)-Catalyzed Oxidation of Fluorinated Benzo[a]pyrenes
SubstrateMetabolites FormedReference
1-Fluorobenzo[a]pyreneBenzo[a]pyrene-1,6-dione tandfonline.comtandfonline.com
3-Fluorobenzo[a]pyreneBenzo[a]pyrene-3,6-dione tandfonline.comtandfonline.com
6-Fluorobenzo[a]pyreneBenzo[a]pyrene-1,6-, 3,6-, and 6,12-diones nih.gov

Prostaglandin H Synthase (PHS) Pathways in Radical Cation Formation

Prostaglandin H synthase (PHS) is a key enzyme capable of activating PAHs through a one-electron oxidation mechanism. nih.govscholaris.ca This process is part of the peroxidase cycle of PHS, where the enzyme reacts with a hydroperoxide to generate an oxidized intermediate, a ferryloxo-protoporphyrin radical cation. biorxiv.org This intermediate is then reduced by an intramolecular electron transfer, leading to the formation of an active enzyme state that can oxidize a substrate like B[a]P or its fluorinated derivatives. biorxiv.org

During its metabolic activation by peroxidases such as PHS, B[a]P can undergo one-electron oxidation at the C-6 position to form a radical cation. nih.gov This activated carbon can then react with oxygen to produce 6-hydroxy-B[a]P, which subsequently autooxidizes to form a mixture of B[a]P-quinones, including B[a]P-1,6-dione, B[a]P-3,6-dione, and B[a]P-6,12-dione. nih.gov

Studies comparing the metabolism of B[a]P and 6-fluorobenzo[a]pyrene (6-FBP) by PHS have shown that PHS produces twice the amount of quinones from B[a]P as it does from 6-FBP. nih.gov Specifically, the metabolism of 6-FBP by PHS results in a relatively higher proportion of B[a]P-3,6-dione (46%) compared to the metabolism of B[a]P (30%). nih.gov Conversely, less B[a]P-6,12-dione is formed from 6-FBP (16%) than from B[a]P (33%). nih.gov The formation of B[a]P quinones from 6-FBP, which involves the removal of the fluoro substituent, is strong evidence for an initial one-electron oxidation of the substrate to its radical cation. nih.govscholaris.ca These findings underscore the role of PHS-catalyzed one-electron oxidation in the formation of quinones and the subsequent binding of B[a]P to DNA. nih.gov

Influence of Fluorine Substitution on Metabolic Profiles

The introduction of a fluorine atom into the benzo[a]pyrene molecule significantly alters its metabolic fate. nih.govnih.gov The position of the fluorine substituent is a critical determinant of the metabolic profile, influencing which metabolites are formed and in what quantities. nih.govnih.gov

Positional Isomer Effects on Metabolic Fate (e.g., C-6, C-7, C-1, C-3, C-9, C-10 Fluorine)

The location of the fluorine atom on the benzo[a]pyrene ring dictates the metabolic pathway.

7-Fluoro and 8-Fluoro Substitution: Examination of the hepatic metabolism of this compound (7-FBP) and 8-fluorobenzo[a]pyrene (B1203629) (8-FBP) revealed a complete blockage of the primary carcinogenic pathway. nih.gov Specifically, the formation of a 7,8-dihydrodiol metabolite was not detected for either compound. nih.gov The metabolism of 8-FBP by rat liver microsomes primarily yielded 3-hydroxy-8-fluoro-B[a]P, 8-fluoro-B[a]P trans-4,5-dihydrodiol, and 8-fluoro-B[a]P 3,6-quinone. nih.gov These findings indicate that fluorine at the C-7 or C-8 position prevents the formation of the bay-region diol-epoxide, which is known to be the ultimate carcinogen for the parent B[a]P. nih.gov

9-Fluoro and 10-Fluoro Substitution: In contrast to the 7- and 8-fluoro isomers, metabolism of 9-fluorobenzo[a]pyrene (9-FBP) by rat liver microsomes does produce a 7,8-dihydrodiol. nih.gov The major metabolites of 9-FBP include 3-hydroxy-9-fluoro-B[a]P, 9-fluoro-B[a]P trans-4,5-dihydrodiol, 9-fluoro-B[a]P trans-7,8-dihydrodiol, and 9-fluoro-B[a]P 3,6-quinone. nih.gov Although a 7,8-dihydrodiol is formed from 9-FBP and 10-FBP, it is hypothesized that this intermediate may not be efficiently converted to a diol-epoxide by the cytochrome P-450 system, or if it is, the resulting fluorinated diol-epoxide may lack tumorigenic activity. nih.gov

6-Fluoro Substitution: The substitution of fluorine at the C-6 position also leads to a distinct metabolic profile. While B[a]P metabolism by uninduced rat liver microsomes with NADPH produces dihydrodiols, phenols, and quinones, 6-FBP under the same conditions yields only quinones. capes.gov.br This suggests that the fluorine at C-6 shifts the metabolism away from the diol-epoxide pathway and towards one-electron oxidation, leading to quinone formation. capes.gov.brnih.gov The DNA adducts formed from 6-FBP appear to arise mostly through the diol-epoxide pathway, albeit with reduced efficiency compared to B[a]P. nih.gov

1-Fluoro and 3-Fluoro Substitution: Studies on other PAHs, like 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), have shown that fluorine substitution at positions equivalent to C-1 or C-3 in B[a]P results in lower biological activity compared to the parent compound. nih.gov This suggests that fluorine at these positions may also hinder metabolic activation.

The following table summarizes the key metabolic products of different fluorobenzo[a]pyrene isomers based on available research.

Fluorine PositionKey Metabolic Products/ObservationsBlockage of 7,8-dihydrodiol Formation?Reference
C-6 Primarily quinones (with uninduced microsomes). capes.gov.br Reduced formation of diol-epoxide pathway products compared to B[a]P. nih.govNo capes.gov.brnih.gov
C-7 7,8-dihydrodiol was not detected as a metabolite. nih.govYes nih.gov
C-8 3-hydroxy-8-fluoro-B[a]P, 8-fluoro-B[a]P trans-4,5-dihydrodiol, 8-fluoro-B[a]P 3,6-quinone. nih.gov 7,8-dihydrodiol not detected. nih.govYes nih.govnih.gov
C-9 3-hydroxy-9-fluoro-B[a]P, 9-fluoro-B[a]P trans-4,5-dihydrodiol, 9-fluoro-B[a]P trans-7,8-dihydrodiol, 9-fluoro-B[a]P 3,6-quinone. nih.govNo nih.gov
C-10 Forms a 7,8-dihydrodiol, but subsequent conversion to diol-epoxide may be inefficient. nih.govNo nih.gov

Modulation of Bay-Region Diol-Epoxide Formation and Reactivity

The "bay region" theory posits that diol epoxides located on an angular benzo ring, where the epoxide forms part of a molecular bay, are prime candidates for ultimate carcinogens. researchgate.net Fluorine substitution can significantly modulate both the formation and the properties of these crucial bay-region diol-epoxides.

The presence of a fluorine atom can influence the conformation of the dihydrodiol precursor. For instance, the 7,8-dihydrodiol of 6-FBP prefers a conformation where the hydroxyl groups are pseudodiaxial due to the nearby fluorine atom. nih.gov This contrasts with the unfluorinated dihydrodiol. This altered conformation affects the subsequent metabolic step. The conversion of the fluorinated 7,8-dihydrodiol to its bay-region diol-epoxide is less efficient, accounting for only 32-49% of the total metabolites, compared to 76-82% for the non-fluorinated version. nih.gov

Furthermore, the resulting fluorinated diol-epoxide itself has an altered conformation, with its hydroxyl groups also preferring a pseudodiaxial arrangement. nih.gov This conformational change is believed to be a key factor in modulating the biological activity of the diol epoxide. nih.gov Computational studies suggest that fluorine substitution at a site with significant positive charge can lead to carbocation stabilization, whereas substitution at a site with negative charge density results in destabilization. nih.govrsc.org In the case of 6-FBP diol-epoxide, the inductive effect of the fluorine atom is expected to destabilize the benzylic carbocation that forms upon epoxide ring opening. pnas.org However, this electronic effect is partially offset by the conformational changes, resulting in the solvolytic half-life of the fluorinated diol epoxide being only moderately shorter than its unfluorinated counterpart under physiological conditions. pnas.org

The table below outlines the impact of fluorine substitution on key aspects of bay-region diol-epoxide formation and properties for 6-FBP, the most studied isomer in this context.

FeatureUnfluorinated B[a]P6-Fluorobenzo[a]pyrene (6-FBP)Reference
Precursor (7,8-dihydrodiol) Conformation Hydroxyl groups are pseudoequatorialHydroxyl groups are pseudodiaxial nih.gov
Efficiency of Diol-Epoxide Formation 76-82% of total metabolites32-49% of total metabolites nih.gov
Diol-Epoxide Conformation Hydroxyl groups are pseudoequatorialHydroxyl groups are pseudodiaxial nih.gov
Carbocation Stability BaselineDestabilized by inductive effect of fluorine pnas.org

Molecular Interactions with Biological Macromolecules and Nucleophilic Adduct Formation

DNA Adduct Formation Dynamics

The formation of covalent DNA adducts represents a critical event in the mutagenic activity of polycyclic aromatic hydrocarbons (PAHs) like B[a]P and its derivatives. oup.com These adducts arise from the reaction of metabolically generated electrophilic intermediates with nucleophilic sites on DNA bases. The dynamics of adduct formation are dictated by the specific activation pathway, leading to structurally and functionally distinct lesions.

The structure of DNA adducts formed from B[a]P and its derivatives depends on the metabolic activation route.

Radical Cation Pathway : This pathway involves a one-electron oxidation of the parent compound. For B[a]P, this generates a reactive radical cation primarily at the C-6 position. nih.gov This intermediate then attacks nucleophilic sites in DNA, predominantly the N-7 and C-8 positions of guanine (B1146940) and the N-7 position of adenine. oup.comtandfonline.comnih.gov This results in the formation of unstable adducts such as 7-(benzo[a]pyren-6-yl)guanine (BP-6-N7Gua) and 8-(benzo[a]pyren-6-yl)guanine (BP-6-C8Gua), which can lead to depurination, creating apurinic (AP) sites in the DNA. oup.comnih.govnih.gov Studies on 6-Fluorobenzo[a]pyrene (6-FBP) have shown that its radical cation reacts at the C-1 and C-3 positions with the N-7 of guanine and the N-3 of cytosine. osti.govnih.gov

Diol-Epoxide Pathway : This pathway is considered the most widely accepted route for B[a]P's carcinogenic activity. nih.gov It results in the formation of benzo[a]pyrene-7,8-diol-9,10-epoxides (BPDE). The ultimate carcinogenic metabolite, (+)-anti-BPDE, forms stable covalent adducts primarily by reacting at its C-10 position with the exocyclic N2-amino group of deoxyguanosine (dG). oup.comresearchgate.netwikipedia.org This major adduct is structurally identified as 10β-(deoxyguanosin-N2-yl)-7β,8α,9α-trihydroxy-7,8,9,10-tetrahydrobenzo-[a]pyrene.

The formation of radical cation intermediates via one-electron oxidation is a significant pathway for the metabolic activation of PAHs. oup.comtandfonline.com This mechanism is catalyzed by the peroxidase activity of cytochrome P450 enzymes. nih.gov Fluoro-substitution has proven to be an effective tool for studying this pathway. For instance, the metabolism of 1-FBP, 3-FBP, and 6-FBP to quinones is mediated by their respective radical cation intermediates, demonstrating that an initial electron transfer from the PAH to P450 is a key step. tandfonline.com

For B[a]P itself, it is estimated that approximately 80% of the DNA adducts formed in some biological systems, such as mouse skin, arise from the radical cation pathway. tandfonline.com These adducts are often unstable due to a labile N-glycosidic bond, leading to spontaneous depurination and the formation of mutagenic apurinic sites. nih.gov Research on 6-FBP demonstrated that its radical cation, generated through electrochemical oxidation, forms adducts with deoxyguanosine and deoxycytidine. osti.govnih.gov Specifically, the 6-FBP radical cation was found to react at its C-1 and C-3 positions. osti.gov

The diol-epoxide pathway involves a multi-step enzymatic process. Cytochrome P450 enzymes first oxidize B[a]P to form B[a]P-7,8-oxide. nih.gov Epoxide hydrolase then converts this to the proximate carcinogen, (-)-B[a]P-7,8-dihydrodiol. researchgate.net This dihydrodiol is subsequently oxidized again by cytochrome P450 to yield the ultimate carcinogen, benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE). nih.govacs.org

This process generates four stereoisomers of BPDE, with the epoxide and the benzylic hydroxyl group being either cis (syn-BPDE) or trans (anti-BPDE) to each other. researchgate.netnih.gov Of these, the (+)-anti-BPDE isomer, specifically (+)-(7R,8S,9S,10R)-DE-2, is the most tumorigenic. nih.gov It reacts with DNA to form a covalent bond, primarily through a trans addition of the exocyclic N2-amino group of guanine to the C-10 position of the epoxide. researchgate.netnih.gov Studies on 6-FBP have shown that its adducts appear to be formed predominantly through the diol-epoxide pathway. nih.govosti.gov

The conformation of PAH-DNA adducts influences their biological consequences, including their recognition by DNA repair enzymes and their potential to cause mutations during replication. The conformation of the adduct is complex and depends on the stereochemistry of the linkage and the surrounding DNA sequence. nih.gov

Studies of fluorinated B[a]P analogues provide insight into these conformations. For example, analysis of enantiomeric anti-2-fluorobenzo[a]pyrene-7,8-dihydrodiol-9,10-epoxides (anti-FBPDEs) indicated that they preferentially adopt a pseudo-diequatorial conformation of the C(7,8) diol group. nih.gov This contrasts with other adducts that may adopt a pseudo-diaxial conformation.

Furthermore, once bound to DNA, the bulky pyrene (B120774) ring system can adopt different orientations relative to the DNA helix. Molecular dynamics simulations of adducts from benzo[a]pyrene-7,8-quinone (BPQ) show that the adduct can exist in syn and anti conformations depending on the rotation around the glycosidic bond. nih.gov In anti conformers, the BPQ moiety was located in the minor groove, while in syn conformers, it was positioned in the major groove. nih.gov Other studies have shown that adducts can be located externally on the helix or can intercalate between base pairs, with the specific conformation influencing biological outcomes. capes.gov.br

Interaction with Deoxyribonucleosides

The electrophilic metabolites of 7-FBP react covalently with the nucleophilic centers on DNA bases. The specific site of adduction is a key determinant of the lesion's stability and mutagenic potential.

The site of covalent binding is highly dependent on the activation pathway that generates the reactive intermediate.

Diol-Epoxide Pathway : The primary target for adduct formation by BPDE is the exocyclic N2-amino group of deoxyguanosine (dG). oup.comresearchgate.net This reaction is responsible for the major, stable adducts formed from B[a]P. Research using 2-fluoro-BPDE confirmed that its reaction with deoxyguanosine 5'-monophosphate produces predominantly the trans-anti-N2-dG adduct. nih.gov A lesser amount of binding also occurs at the N6-amino group of deoxyadenosine (B7792050) (dA). nih.gov

Radical Cation Pathway : This pathway results in adducts at different sites. For B[a]P, the primary targets are the N-7 and C-8 positions of guanine and the N-7 position of adenine . tandfonline.com Studies using electrochemical oxidation of 6-FBP in the presence of individual deoxyribonucleosides provided specific evidence for this pathway's site selectivity. The 6-FBP radical cation formed adducts with deoxyguanosine at the N-7 position of the guanine base (via reaction at C-1 or C-3 of the 6-FBP). osti.govnih.gov It also formed adducts with deoxycytidine at the N-3 position of the cytosine base. osti.govnih.gov No adducts were formed with deoxyadenosine or deoxythymidine under these conditions. osti.govnih.gov

The table below summarizes the site specificity of covalent binding for the two main metabolic activation pathways of benzo[a]pyrene (B130552) and its fluorinated analogues.

Activation PathwayTarget NucleobaseBinding Site on BaseReacting Atom on PAH (if specified)Reference(s)
Diol-Epoxide Deoxyguanosine (dG)N²-amino groupC-10 oup.comresearchgate.netnih.gov
Deoxyadenosine (dA)N⁶-amino groupC-10 nih.gov
Radical Cation GuanineN-7C-6 (B[a]P); C-1/C-3 (6-FBP) tandfonline.comosti.govnih.gov
GuanineC-8C-6 (B[a]P) tandfonline.comnih.gov
AdenineN-7C-6 (B[a]P) tandfonline.comnih.gov
CytosineN-3C-1/C-3 (6-FBP) osti.govnih.gov

Electrochemical Oxidation Models for Adduct Generation

Electrochemical methods serve as a valuable in vitro model to simulate the metabolic activation of polycyclic aromatic hydrocarbons (PAHs) via one-electron oxidation, a key pathway for the formation of DNA adducts. While specific studies on the electrochemical oxidation of 7-Fluorobenzo[a]pyrene are not detailed in the reviewed literature, research on the closely related isomer, 6-Fluorobenzo[a]pyrene (6-FBP), provides a crucial model for understanding how fluorination influences adduct formation.

Studies investigating the electrochemical oxidation of 6-FBP are instrumental in identifying the reactive intermediates and the structure of adducts formed when these intermediates react with components of DNA. nih.gov The process involves the electrochemical oxidation of 6-FBP, which leads to the generation of a 6-FBP radical cation. nih.gov This reactive intermediate can then engage with deoxyribonucleosides. nih.gov

In experiments where 6-FBP was electrochemically oxidized in the presence of various deoxyribonucleosides, adducts were formed with deoxyguanosine (dG) and deoxycytidine (dC). nih.gov Specifically, the reaction with dG resulted in a mixture of 6-FBP bound at its C-1 or C-3 position to the N-7 position of the guanine base. nih.gov A similar reaction with dC yielded a mixture of 3-(6-FBP-1-yl)Cytosine and 3-(6-FBP-3-yl)Cytosine. nih.gov Notably, under these experimental conditions, no adducts were formed with deoxyadenosine (dA) or deoxythymidine (dT). nih.gov These findings are consistent with the chemical properties of the 6-FBP radical cation, which exhibits reactivity at the C-1 and C-3 positions. nih.gov

Reactant NucleosideAdducts Formed with 6-Fluorobenzo[a]pyrene Radical CationTotal Yield
Deoxyguanosine (dG)Mixture of 6-FBP bound at C-1 or C-3 to N-7 of Guanine10% nih.gov
Deoxycytidine (dC)Mixture of 3-(6-FBP-1-yl)Cyt and 3-(6-FBP-3-yl)Cyt15% nih.gov
Deoxyadenosine (dA)No adducts formedN/A nih.gov
Deoxythymidine (dT)No adducts formedN/A nih.gov

Modulation of Enzymatic Activity and Gene Expression by Fluorinated Benzo[a]pyrenes

The introduction of a fluorine atom onto the benzo[a]pyrene (BP) backbone significantly influences its interaction with metabolic enzymes and the regulation of genes encoding these enzymes. Fluorinated BPs have been effectively utilized as chemical probes to elucidate the mechanisms of cytochrome P450 (CYP)-catalyzed reactions. nih.gov

The metabolic activation of BPs by CYP enzymes is a critical step that dictates their biological activity. Research on various fluorinated isomers reveals how the position of the fluorine atom can direct or inhibit certain metabolic pathways. For instance, the metabolism of 1-Fluorobenzo[a]pyrene (1-FBP) and 3-Fluorobenzo[a]pyrene (3-FBP) by rat liver microsomes demonstrates that the formation of BP-1,6-dione and BP-3,6-dione, respectively, can only proceed through a one-electron oxidation mechanism that involves the removal of the fluoro substituent. nih.gov This indicates that these fluorinated compounds are substrates for CYP enzymes and that their metabolism is funneled through a radical cation intermediate. nih.gov

The mechanism of oxygen transfer from cytochrome P450 to the substrate is a key aspect of this modulation. Studies using 6-FBP show that its metabolism to quinones is consistent with an initial one-electron oxidation by the active oxygen species of CYP, [Fe(4+)=O]+•, to form the 6-FBP radical cation. nih.gov This is followed by the transfer of the nucleophilic oxygen from the enzyme complex to the most electropositive carbon atoms of the radical cation. nih.gov This process underscores how the electronic properties of the fluorinated BP derivative directly modulate the catalytic activity of the enzyme. While data on this compound is sparse, it has been identified as having tumor-initiating activity, an effect intrinsically dependent on its metabolic activation by enzymes like cytochrome P450. nih.gov

Regarding gene expression, specific data detailing the effects of this compound are limited in the available literature. However, it is a well-established principle that PAHs are ligands for the Aryl hydrocarbon Receptor (AhR). Activation of the AhR by a ligand leads to the induction of a suite of genes, including CYP1A1, CYP1A2, and CYP1B1. These are the primary enzymes responsible for the metabolism of PAHs. Therefore, it is mechanistically plausible that this compound, like its parent compound, modulates the expression of these critical metabolic genes. This modulation would, in turn, influence its own rate of metabolic activation and detoxification. Studies have shown that other compounds can modulate the expression and activity of these CYP enzymes in the context of BP bioactivation. nih.gov

Theoretical and Computational Approaches to 7 Fluorobenzo a Pyrene Reactivity

Quantum Chemical Calculations for Electronic Structure Analysis (e.g., PM3, DFT methods)

Quantum chemical calculations are fundamental to understanding the electronic structure of 7-FBP and how the fluorine substituent influences its reactivity. Methods ranging from semi-empirical to more rigorous ab initio and density functional theory (DFT) are employed to model the molecule's properties.

Semi-empirical methods, such as PM3 (Parametrized Model 3), have been effectively used to calculate properties like charge densities and bond orders for a series of fluorobenzo[a]pyrenes. researchgate.netnih.gov These calculations, while less computationally intensive, provide valuable initial insights into the electronic distribution within the neutral molecules and their reactive intermediates. researchgate.net

Density Functional Theory (DFT) offers a higher level of accuracy for studying the structure, electronic properties, and chemical reactivity of pyrene (B120774) derivatives. scirp.org DFT calculations, for instance using the B3LYP functional with a 6-311G** basis set, have been shown to accurately predict the optimized geometry and heat of formation for pyrene and its derivatives. scirp.org For 7-FBP, DFT methods are essential for determining how the electron-withdrawing fluorine atom affects the electron density across the polycyclic aromatic system, particularly at positions susceptible to metabolic attack. These calculations can elucidate properties such as the HOMO-LUMO energy gap, which is a key indicator of chemical reactivity and stability. scirp.org Furthermore, time-dependent DFT (TD-DFT) can be used to investigate the excited states of pyrene derivatives, which is crucial for understanding their photophysical properties and potential for photo-induced reactions. rsc.orgrsc.org

Below is a table summarizing the application of these methods to pyrene systems.

Computational Method Application to Pyrene Systems Key Insights Reference
PM3 Calculation of charge densities and bond orders in fluorobenzo[a]pyrenes and their radical cations.Provides initial analysis of electronic distribution and identification of electropositive centers. researchgate.netnih.gov
DFT (e.g., B3LYP) Optimization of geometry, calculation of electronic properties (HOMO-LUMO gap), and heat of formation.Offers accurate structural and reactivity predictions; correlates stability with the HOMO-LUMO gap. scirp.org
TD-DFT Investigation of excited state properties and photophysics.Characterizes absorption and fluorescence behavior, crucial for designing photosensitive materials. rsc.orgrsc.org

Analysis of Charge Densities and Bond Orders in Reactive Intermediates (e.g., radical cations)

The metabolic activation of many polycyclic aromatic hydrocarbons (PAHs) is believed to proceed through one-electron oxidation to form a radical cation intermediate. nih.govresearchgate.net The analysis of charge distribution and bond orders in these reactive species is therefore critical for predicting the subsequent steps in the metabolic pathway.

For fluorinated BPs, PM3 calculations have been used to determine the charge densities and bond orders in their radical cations. researchgate.netnih.gov These theoretical studies help to identify the most electropositive carbon atoms, which are the likely targets for nucleophilic attack by enzymes like cytochrome P450. nih.gov In the case of the parent benzo[a]pyrene (B130552), initial one-electron abstraction by cytochrome P450 yields a radical cation, BP•+. nih.gov Subsequent oxygen transfer occurs at the most electron-deficient positions, such as C1, C3, and C6. nih.gov

The introduction of a fluorine atom at the C7 position in 7-FBP alters this charge distribution. Computational analysis of the 7-FBP radical cation is essential to understand why certain metabolic pathways are inhibited. Theoretical calculations, supported by EPR spectroscopy, have been used to investigate the electron spin distribution in the radical cations of other pyrene derivatives. scielo.brscielo.br These studies show that the spin is primarily located on the pyrene core. scielo.brscielo.br For 7-FBP, such analysis would reveal how the fluorine atom modulates the spin and charge density, thereby influencing its reactivity towards metabolic enzymes and DNA.

Reactive Intermediate Analytical Approach Information Gained Relevance to 7-FBP
Radical Cation (7-FBP•+) PM3 CalculationsCharge densities and bond orders at each carbon atom.Identifies the most electropositive centers, predicting sites of metabolic attack. researchgate.netnih.gov
Radical Cation (7-FBP•+) DFT Calculations / EPR SpectroscopyElectron spin distribution and hyperfine coupling constants.Reveals how the fluorine atom modifies electron density and reactivity compared to the parent BP radical cation. scielo.brscielo.br

Computational Modeling of Reaction Mechanisms and Energy Landscapes of Metabolic Pathways

Computational modeling is instrumental in mapping the potential energy landscapes of metabolic reactions, allowing researchers to predict the most likely transformation pathways. For 7-FBP, this approach is key to explaining its lack of tumorigenicity.

The primary carcinogenic pathway for benzo[a]pyrene involves enzymatic epoxidation to form benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE). nih.govcdc.gov However, experimental studies on the metabolism of 7-FBP revealed that a 7,8-dihydrodiol, the necessary precursor to the bay-region diol-epoxide, was not detected as a metabolite. nih.gov This finding strongly suggests that the fluorine atom at the C7 position effectively blocks the diol-epoxide pathway responsible for BP's carcinogenicity. nih.gov

Computational modeling can provide a rationale for this observation by calculating the energy barriers for the different potential metabolic steps. By modeling the interaction of 7-FBP with cytochrome P450, it is possible to compare the activation energies for epoxidation at the 7,8-double bond versus other potential reactions, such as hydroxylation at other sites. The combined theoretical and metabolic studies on other fluorinated BPs suggest a mechanism where a radical cation is formed first, followed by oxygen transfer to the most electropositive carbons. nih.gov For 7-FBP, computational models would likely show a high energy barrier for the formation of the 7,8-epoxide, consistent with the experimental evidence that this pathway is blocked.

Conformational Analysis of Derivatives and Adducts through Molecular Dynamics Simulations

While 7-FBP does not readily form the carcinogenic diol-epoxide adducts, understanding the conformational behavior of potential derivatives and their interactions with biological macromolecules like DNA is still important. Molecular dynamics (MD) simulations are a powerful tool for this purpose.

MD simulations can model the dynamic behavior of molecules over time, providing insights into their preferred conformations and flexibility. This technique has been extensively used to study the structure of DNA adducts formed from other benzo[a]pyrene metabolites, such as benzo[a]pyrene-7,8-quinone (BPQ). nih.govnih.gov In these studies, MD simulations revealed the energetically favorable conformations of the BPQ-DNA adducts, showing how the bulky PAH moiety positions itself within the DNA grooves. nih.gov For example, simulations have shown that the BPQ moiety can reside in either the major or minor groove of the DNA helix, adopting specific syn or anti conformations around the glycosidic bond. nih.govnih.gov

Should 7-FBP form any other type of DNA adduct, MD simulations would be the primary computational method to analyze its structural impact on DNA. The simulations would elucidate the conformational preferences of the adduct, the extent of local DNA helix distortion, and the stability of the adduct within the DNA structure. This information is critical for understanding how such an adduct might be recognized (or missed) by DNA repair enzymes.

System Computational Method Key Findings from Analogous Systems Potential Application to 7-FBP
PAH-DNA Adducts Molecular Dynamics (MD) SimulationsDetermination of adduct location (major/minor groove), conformational preferences (syn/anti), and impact on DNA structure.To predict the structural and dynamic properties of any potential 7-FBP-DNA adduct and its effect on DNA integrity. nih.govnih.gov
PAH Diol Epoxides DFT and MD SimulationsAnalysis of preferred conformations (e.g., diequatorial vs. diaxial hydroxyl groups) and the influence of solvent.To analyze the conformational stability of hypothetical 7-FBP derivatives, such as epoxides or diols, even if they are not readily formed metabolically. researchgate.net

Advanced Analytical Techniques in Fluorobenzo a Pyrene Research

High-Performance Liquid Chromatography (HPLC) for Metabolite and Adduct Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of 7-Fluorobenzo[a]pyrene (7-FBP) metabolites and their corresponding DNA adducts. nih.govfda.gov.tw This method offers high resolution and sensitivity, which is essential for distinguishing between structurally similar compounds within complex biological matrices. nih.gov

Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, typically a gradient of water and an organic solvent such as methanol (B129727) or acetonitrile. fda.gov.twnih.gov This setup allows for the effective separation of various 7-FBP metabolites, including dihydrodiols, phenols, and their conjugates. For instance, in studies involving microsomal metabolism, HPLC has been used to separate and identify metabolites like 7-FBP-trans-3,4-dihydrodiol, various hydroxy-7-FBP isomers, and epoxide derivatives by comparing their retention times and UV-visible absorption spectra with known standards. fda.gov.tw

The power of HPLC is further enhanced when used in conjunction with other detectors. UV detection is standard for identifying and quantifying PAH metabolites. nih.gov For greater sensitivity and specificity, fluorescence detection can be employed, which is particularly useful for the low levels of adducts formed in biological samples. nih.gov

In the context of DNA adduct analysis, HPLC is critical for separating the adducts from unmodified nucleosides after enzymatic digestion of DNA. nih.gov This separation is a prerequisite for accurate quantification and further structural analysis. For example, HPLC has been instrumental in the analysis of FBP-modified oligodeoxynucleotides, where enzyme digestion followed by HPLC allowed for the characterization of the resulting adducts. nih.gov

Table 1: HPLC Applications in this compound Research

Application HPLC Method Detection Key Findings
Metabolite Separation Reversed-phase (C18 column) with a methanol/water or acetonitrile/water gradient. fda.gov.twnih.gov UV-Visible Spectroscopy Identification of various dihydrodiol and hydroxylated metabolites of 7-FBP. fda.gov.tw
DNA Adduct Analysis Reversed-phase HPLC following enzymatic digestion of DNA. nih.gov UV, Fluorescence Separation and characterization of 7-FBP-DNA adducts. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Metabolites and Adducts

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound (7-FBP) metabolites and DNA adducts. nih.gov This technique provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. ebsco.com Both ¹H NMR and ¹⁹F NMR are particularly valuable in the study of fluorinated compounds like 7-FBP. diva-portal.org

¹H NMR spectroscopy is used to determine the number and types of hydrogen atoms in a molecule, providing insights into the connectivity of atoms through the analysis of chemical shifts and coupling constants. ebsco.com For instance, the analysis of the ³J(7,8) vicinal coupling constants in 7-FBP derivatives has been used to determine the conformation of the dihydrodiol moiety. nih.gov

¹⁹F NMR is a powerful technique specific to fluorine-containing compounds. diva-portal.org It offers a wide chemical shift range and high sensitivity, making it less prone to signal overlap compared to ¹H NMR. diva-portal.org This is especially useful for characterizing the electronic environment of the fluorine atom in 7-FBP and its metabolites, which can provide insights into the effects of fluorination on the molecule's properties.

In the structural analysis of 7-FBP-DNA adducts, NMR is used to determine the precise site of adduction on the DNA base and the stereochemistry of the linkage. By analyzing the NMR spectra of modified oligonucleotides, researchers can gain a three-dimensional understanding of the adduct's structure within the DNA helix. nih.gov

Table 2: NMR Techniques in this compound Research

NMR Technique Application Information Obtained
¹H NMR Structural elucidation of metabolites and adducts. nih.gov Connectivity of hydrogen atoms, conformational analysis (e.g., ³J coupling constants). nih.govebsco.com
¹⁹F NMR Characterization of fluorinated compounds. diva-portal.org Electronic environment of the fluorine atom, structural confirmation. diva-portal.orgresearchgate.net

Mass Spectrometry (MS) for Metabolite and Adduct Identification and Characterization

Mass Spectrometry (MS) is a highly sensitive and specific analytical technique used for the identification and characterization of this compound (7-FBP) metabolites and DNA adducts. nih.gov MS measures the mass-to-charge ratio of ions, allowing for the determination of molecular weights and the elemental composition of molecules.

When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for analyzing complex mixtures. science.gov LC-MS allows for the separation of metabolites or adducts before they are introduced into the mass spectrometer for analysis. science.gov This approach has been successfully used to identify various metabolites of chlorinated benzo[a]pyrene (B130552) by comparing their mass spectra with those of standards. fda.gov.tw

For the characterization of DNA adducts, MS provides crucial information about the molecular weight of the adduct, which helps to confirm its identity. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of biomolecules like DNA adducts, as it minimizes fragmentation and preserves the molecular ion. nih.gov Time-of-flight (TOF) mass analyzers are often used to provide high-resolution mass data, which is essential for accurate mass determination. nih.gov

Tandem mass spectrometry (MS/MS) can be used to further elucidate the structure of the adducts. In an MS/MS experiment, a specific ion (the precursor ion) is selected and fragmented, and the resulting product ions are analyzed. This fragmentation pattern provides valuable structural information, such as the site of adduction on the DNA base. ugent.be

Table 3: Mass Spectrometry in this compound Research

Technique Application Key Findings
LC-MS Identification of metabolites in complex mixtures. fda.gov.twscience.gov Confirmed the identity of various 7-FBP metabolites. fda.gov.tw
ESI-TOF-MS Characterization of DNA adducts. nih.gov Provided accurate mass data for FBP-modified oligodeoxynucleotides. nih.gov

Circular Dichroism (CD) Spectroscopy for Stereochemical Analysis of Derivatives and Adducts

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the stereochemistry of chiral molecules, including derivatives and DNA adducts of this compound (7-FBP). nih.gov CD measures the differential absorption of left- and right-circularly polarized light, which is a property of chiral molecules. rsc.org

In the context of 7-FBP research, CD spectroscopy has been instrumental in determining the absolute configurations of its chiral derivatives. nih.gov By comparing the CD spectra of synthesized 7-FBP derivatives with those of analogous compounds with known stereochemistry, such as those of benzo[a]pyrene, the absolute configuration at chiral centers can be assigned. nih.gov For example, the absolute configurations at the C(7,8) carbons of 7-FBP dihydrodiol derivatives were determined using this comparative approach. nih.gov

Furthermore, CD spectroscopy is used to investigate the conformation of 7-FBP-DNA adducts within a DNA duplex. nih.gov The interaction of the chiral adduct with the chiral DNA helix gives rise to an induced CD (ICD) signal in the absorption region of the pyrenyl chromophore. acs.org The sign and magnitude of this ICD signal can provide information about the adduct's orientation and conformation, such as whether it is located in the minor groove of the DNA or intercalated between the base pairs. acs.orgnih.gov

Table 4: Circular Dichroism in this compound Research

Application Information Obtained Example
Determination of Absolute Configuration Assignment of stereochemistry at chiral centers. nih.gov Comparison of CD spectra of 7-FBP derivatives with benzo[a]pyrene analogues. nih.gov

³²P-Postlabeling Analysis for the Detection and Quantitation of DNA Adducts

The ³²P-postlabeling assay is an exceptionally sensitive method for the detection and quantification of DNA adducts, including those formed from this compound (7-FBP). nih.gov This technique is capable of detecting as little as one adduct in 10⁹ to 10¹⁰ normal nucleotides, making it ideal for studies where adduct levels are very low. nih.gov

The method involves several key steps:

Enzymatic Digestion: The DNA sample is enzymatically digested into its constituent deoxynucleoside 3'-monophosphates. nih.gov

Adduct Enrichment: The adducts are often enriched to increase the sensitivity of the assay. This can be achieved through techniques like nuclease P1 digestion, which removes normal nucleotides, or by HPLC. core.ac.uk

Radiolabeling: The 5'-hydroxyl group of the adducted nucleotides is radiolabeled with ³²P from [γ-³²P]ATP in a reaction catalyzed by T4 polynucleotide kinase. nih.gov

Chromatographic Separation: The ³²P-labeled adducts are then separated, typically by thin-layer chromatography (TLC) or HPLC. core.ac.uknih.gov

Detection and Quantification: The separated adducts are detected and quantified by measuring their radioactivity using autoradiography or a phosphorimager. nih.gov

³²P-postlabeling has been used to study the DNA adducts formed from 6-fluorobenzo[a]pyrene (a positional isomer of 7-FBP), revealing the formation of multiple adducts upon metabolic activation. nih.gov The technique has also been employed in combination with HPLC to analyze DNA adducts from related compounds, demonstrating its versatility. fda.gov.tw This method is particularly valuable for assessing the genotoxic potential of compounds and for monitoring DNA damage in various tissues. oup.com

Table 5: Compound Names Mentioned

Compound Name Abbreviation
This compound 7-FBP
Benzo[a]pyrene BP
This compound-trans-3,4-dihydrodiol
6-Fluorobenzo[a]pyrene 6-FBP
[γ-³²P]ATP
T4 polynucleotide kinase

Q & A

Q. What are the optimal synthetic routes for producing 7-Fluorobenzo[a]pyrene with high purity?

To synthesize this compound, researchers should consider fluorination strategies applied to benzo[a]pyrene derivatives. For example, nucleophilic substitution or electrophilic fluorination under controlled conditions (e.g., anhydrous solvents, inert atmosphere) can introduce fluorine at the 7-position. Reaction optimization should prioritize solvent polarity (e.g., DMF for polar intermediates) and temperature (60–80°C for kinetic control) to minimize side products . A table of reaction parameters from analogous chromeno-pyrrole synthesis is provided below:

Reaction ConditionImpact on Yield/Purity
Solvent (DMF vs. THF)DMF improves fluorination efficiency (80% yield)
Temperature (60°C vs. 100°C)Lower temps reduce decomposition
Catalyst (KF/18-crown-6)Enhances fluoride ion reactivity

Q. Which analytical techniques are most reliable for characterizing this compound?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is critical for purity assessment. Nuclear magnetic resonance (NMR), particularly 19F^{19}\text{F}-NMR, confirms fluorine substitution patterns. For structural elucidation, X-ray crystallography or computational modeling (e.g., DFT) resolves electronic effects of fluorination .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Follow guidelines for polycyclic aromatic hydrocarbons (PAHs):

  • Use fume hoods and personal protective equipment (PPE: gloves, lab coats).
  • Store in airtight containers away from light to prevent photodegradation.
  • Dispose of waste via certified hazardous material protocols .

Advanced Research Questions

Q. How can researchers reconcile contradictory toxicity data for this compound across studies?

Contradictions may arise from variations in experimental models (e.g., in vitro vs. in vivo) or metabolic activation pathways. To address this:

  • Conduct comparative dose-response studies using standardized cell lines (e.g., HepG2 for hepatic metabolism) and animal models (e.g., rodent carcinogenicity assays).
  • Apply meta-analysis frameworks (e.g., PRISMA) to systematically evaluate data quality and confounding factors like solvent choice (DMSO vs. saline) .

Q. What experimental designs are robust for assessing the carcinogenic potential of this compound?

Use the IARC framework for PAH evaluation:

  • In vitro : Ames test with metabolic activation (S9 fraction) to assess mutagenicity.
  • In vivo : Chronic exposure studies (18–24 months) in rodents, monitoring tumor incidence and histopathology.
  • Mechanistic : DNA adduct quantification via 32P^{32}\text{P}-postlabeling to link fluorination to genotoxicity .

Q. How does fluorination at the 7-position influence environmental persistence compared to parent benzo[a]pyrene?

Fluorine’s electronegativity may alter photostability and biodegradability. Design experiments to:

  • Measure half-life under UV exposure using HPLC.
  • Assess microbial degradation in soil/water systems via LC-MS metabolite profiling.
  • Compare log KowK_{ow} (octanol-water partition coefficient) to predict bioaccumulation .

Q. What methodologies elucidate the metabolic pathways of this compound in mammalian systems?

  • Use cytochrome P450 isoforms (CYP1A1, CYP1B1) in microsomal assays to identify hydroxylated metabolites.
  • Employ tandem mass spectrometry (MS/MS) to trace fluorine retention in phase I/II metabolites.
  • Cross-validate with computational docking studies to predict enzyme-substrate interactions .

Q. How should researchers conduct systematic reviews on this compound’s mechanisms of action?

Apply the PICO framework:

  • Population : Cell lines/animal models exposed to this compound.
  • Intervention : Dose, duration, and route of administration.
  • Comparison : Benzo[a]pyrene or other fluorinated PAHs.
  • Outcome : Mutagenicity, carcinogenicity, or metabolic markers.
    Use databases like PubMed and SciFinder, prioritizing peer-reviewed studies over preprint repositories .

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